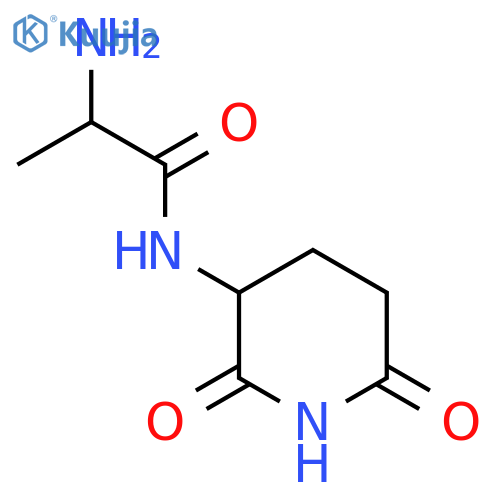Cas no 1508274-80-3 (2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide)

1508274-80-3 structure
商品名:2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide
CAS番号:1508274-80-3
MF:C8H13N3O3
メガワット:199.207121610641
CID:4673356
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide
-
- インチ: 1S/C8H13N3O3/c1-4(9)7(13)10-5-2-3-6(12)11-8(5)14/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12,14)
- InChIKey: YXVYMYJUVFYWDY-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC(N1)=O)NC(C(C)N)=O
計算された属性
- せいみつぶんしりょう: 199.09569129 g/mol
- どういたいしつりょう: 199.09569129 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 199.21
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 101
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-717839-1.0g |
2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide |
1508274-80-3 | 1g |
$0.0 | 2023-06-07 |
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1508274-80-3 (2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
